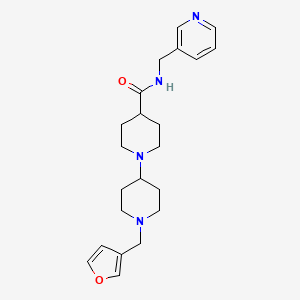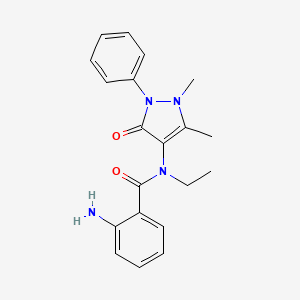
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as DNTB, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its unique properties. DNTB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 437.25 g/mol.
作用機序
The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
実験室実験の利点と制限
One of the advantages of using 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and may be able to prevent the development of cancer in high-risk individuals. Finally, further research is needed to fully understand the mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione and its potential applications in various scientific fields.
合成法
The synthesis of 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3,4-dichlorobenzaldehyde and 3-nitrobenzylamine in the presence of thiazolidine-2,4-dione. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of diabetes and neurodegenerative diseases.
特性
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4S/c18-13-5-4-10(7-14(13)19)8-15-16(22)20(17(23)26-15)9-11-2-1-3-12(6-11)21(24)25/h1-8H,9H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYKIJASKYWWOO-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)

![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)



![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)